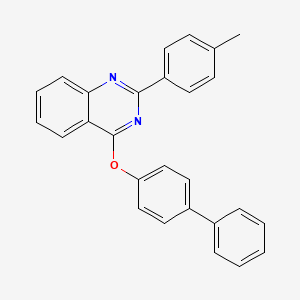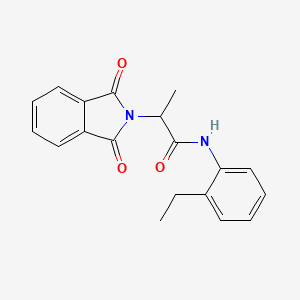
N-butyl-N-methyl-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyl-1-propyl-4-piperidinamine, also known as NMB-2201, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based synthetic cannabinoids and has a chemical structure similar to other well-known cannabinoids such as THC and CBD.
Mecanismo De Acción
The mechanism of action of N-butyl-N-methyl-1-propyl-4-piperidinamine involves binding to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain sensation, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been found to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-butyl-N-methyl-1-propyl-4-piperidinamine in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one of the limitations is the lack of research on its long-term effects, which makes it difficult to determine its safety profile.
Direcciones Futuras
There are several future directions for research on N-butyl-N-methyl-1-propyl-4-piperidinamine. One area of research is the investigation of its potential therapeutic applications for the treatment of chronic pain, anxiety, and depression. Another area of research is the investigation of its safety profile and long-term effects. Additionally, further research is needed to understand the mechanism of action of this compound and its interactions with other compounds in the endocannabinoid system.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic applications. Its high potency and affinity for the CB1 and CB2 receptors make it a potential candidate for the treatment of chronic pain, anxiety, and depression. However, further research is needed to understand its safety profile and long-term effects, as well as its mechanism of action and interactions with other compounds in the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-butyl-N-methyl-1-propyl-4-piperidinamine involves the reaction between 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and N-butyl-N-methylpiperidin-4-amine in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-butyl-N-methyl-1-propyl-4-piperidinamine has been used in scientific research to investigate its potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of various physiological processes such as pain sensation, appetite, and mood.
Propiedades
IUPAC Name |
N-butyl-N-methyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-6-10-14(3)13-7-11-15(9-5-2)12-8-13/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXGXZOUTWNKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1CCN(CC1)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)


![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)


![N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5001214.png)

![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
![N-benzyl-3-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5001241.png)

![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)